An In-Depth Technical Guide to 2,3-Diethylaniline: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2,3-Diethylaniline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2,3-diethylaniline, focusing on its structure, physicochemical properties, and synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document combines verified information with theoretically predicted data and proposed experimental protocols based on established chemical principles and data from analogous compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed methodologies for a proposed synthesis and subsequent characterization are provided to guide laboratory work. Visual diagrams generated using Graphviz are included to illustrate the proposed synthetic pathway.
Chemical Structure and Identification
2,3-Diethylaniline is an aromatic organic compound belonging to the substituted aniline family. The structure consists of a benzene ring substituted with an amino group (-NH₂) at position 1, and two ethyl groups (-CH₂CH₃) at positions 2 and 3.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2,3-diethylaniline |
| CAS Number | 170099-08-8[1] |
| Molecular Formula | C₁₀H₁₅N[1] |
| Molecular Weight | 149.23 g/mol [1] |
| Canonical SMILES | CCC1=C(C(=CC=C1)N)CC |
| InChI Key | NBKTWPJEIBKCIB-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | 2,3-Diethylaniline (Computed) | 2,3-Dimethylaniline (Experimental) |
| Melting Point | Not Available | 2.5 °C[2] |
| Boiling Point | Not Available | 221-222 °C[2] |
| Density | Not Available | 0.993 g/mL at 25 °C[2] |
| pKa | Not Available | 4.70 (of conjugate acid) |
| LogP | 2.8[1] | 2.25 |
| Water Solubility | Not Available | 30 g/L at 20 °C |
Spectroscopic Data (Predicted and Comparative)
As with the physicochemical properties, experimental spectroscopic data for 2,3-diethylaniline is scarce. This section provides predicted spectral characteristics and experimental data for isomeric and analogous compounds to aid in characterization.
Table 3: Predicted ¹H NMR Spectral Data for 2,3-Diethylaniline (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | m | 1H | Ar-H |
| ~6.6-6.8 | m | 2H | Ar-H |
| ~3.6 (broad s) | s | 2H | -NH₂ |
| ~2.6 | q | 2H | -CH₂CH₃ |
| ~2.4 | q | 2H | -CH₂CH₃ |
| ~1.2 | t | 3H | -CH₂CH₃ |
| ~1.1 | t | 3H | -CH₂CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for 2,3-Diethylaniline (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~144 | C-NH₂ |
| ~137 | C-Et |
| ~130 | C-Et |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~24 | -CH₂CH₃ |
| ~22 | -CH₂CH₃ |
| ~14 | -CH₂CH₃ |
| ~13 | -CH₂CH₃ |
Infrared (IR) Spectroscopy: The IR spectrum of 2,3-diethylaniline is expected to show characteristic peaks for the N-H stretching of the primary amine group in the range of 3300-3500 cm⁻¹ (typically two bands). Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the ethyl groups will be observed between 2850-2970 cm⁻¹. C=C stretching vibrations of the aromatic ring will be present in the 1450-1600 cm⁻¹ region. For comparison, the experimental IR peaks for N,N-diethylaniline are 2971.3, 2928.9, 2892.3, 2871.1, 1598.6, 1508.0, 1398.1, 1376.9, 1355.7, 1267.0, 1201.5, 746.5, and 694.4 cm⁻¹.[3]
Mass Spectrometry (MS): In the mass spectrum of 2,3-diethylaniline, the molecular ion peak (M⁺) is expected at m/z = 149. A significant fragment would likely be the loss of a methyl group (M-15) at m/z = 134, and the loss of an ethyl group (M-29) at m/z = 120.
Proposed Synthesis
Proposed Synthesis Pathway:
Caption: Proposed two-step synthesis of 2,3-diethylaniline.
Experimental Protocol: Proposed Synthesis of 2,3-Diethylaniline
Step 1: Nitration of 1,2-Diethylbenzene to form 3,4-Diethylnitrobenzene
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Materials: 1,2-Diethylbenzene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
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Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid in an ice bath.
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Slowly add 1,2-diethylbenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of 1,2-diethylbenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
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Pour the reaction mixture over crushed ice and extract the product with diethyl ether.
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Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 3,4-diethylnitrobenzene.
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Purify the product by vacuum distillation.
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Step 2: Reduction of 3,4-Diethylnitrobenzene to 2,3-Diethylaniline
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Materials: 3,4-Diethylnitrobenzene, iron powder (Fe), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide solution, diethyl ether, anhydrous sodium sulfate.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a mixture of 3,4-diethylnitrobenzene, ethanol, and water.
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Heat the mixture to reflux and add iron powder in small portions.
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Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.
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Continue refluxing for 2-3 hours after the addition is complete. Monitor the reaction by thin-layer chromatography (TLC).
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Cool the reaction mixture and make it basic by adding a concentrated sodium hydroxide solution.
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Extract the product with diethyl ether.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the resulting 2,3-diethylaniline by vacuum distillation.
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Reactivity and Potential Applications
Substituted anilines like 2,3-diethylaniline are versatile intermediates in organic synthesis. The amino group can undergo various reactions such as diazotization, acylation, and alkylation. The aromatic ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles primarily to the ortho and para positions (relative to the amino group).
Potential Applications:
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Pharmaceutical Synthesis: Aniline derivatives are crucial building blocks for a wide range of pharmaceuticals. The specific substitution pattern of 2,3-diethylaniline could be explored for the development of new drug candidates.
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Agrochemicals: Many herbicides and pesticides are derived from substituted anilines.
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Dye and Pigment Industry: Aromatic amines are key precursors in the synthesis of azo dyes and other colorants.[2]
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Polymer Chemistry: It can be used as a monomer or a curing agent in the production of polymers and resins.[2]
Safety and Handling
The safety data for 2,3-diethylaniline is not extensively documented. However, based on the known hazards of similar anilines, it should be handled with caution. It is predicted to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and potential damage to organs through prolonged or repeated exposure.
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
2,3-Diethylaniline is a substituted aniline with potential applications in various fields of chemical synthesis. While direct experimental data on its properties and synthesis are limited, this guide provides a comprehensive overview based on available information, computed data, and established chemical principles. The proposed synthetic protocol offers a viable route for its preparation in a laboratory setting. Further research is warranted to experimentally determine its physicochemical and spectroscopic properties and to explore its full potential in synthetic chemistry and drug development.
